3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide
Description
This compound is a rhodanine-based derivative featuring a 2-fluorophenyl substituent at the 5-position of the thiazolidinone core and a propanamide side chain linked to a 2-hydroxy-4-nitrophenyl group. Rhodanine scaffolds are well-known for their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties . The Z-configuration at the 5-benzylidene position is critical for maintaining planar geometry, which enhances interactions with biological targets .
Properties
IUPAC Name |
3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O5S2/c20-13-4-2-1-3-11(13)9-16-18(26)22(19(29)30-16)8-7-17(25)21-14-6-5-12(23(27)28)10-15(14)24/h1-6,9-10,24H,7-8H2,(H,21,25)/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUPVFQCXOYKLL-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide is a thiazolidin derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 454.46 g/mol. The structure features a thiazolidin ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of thiazolidin derivatives. For instance, compounds similar to the one have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 31.25 µg/ml to 62.5 µg/ml against pathogens such as Klebsiella pneumoniae and Escherichia coli .
| Compound | MIC (µg/ml) | Target Pathogen |
|---|---|---|
| 4f | 31.25 | Candida glabrata |
| 4b | 62.5 | Klebsiella pneumoniae |
| 4c | <31.25 | Escherichia coli |
Antitumor Activity
The compound has shown promising results in vitro as an antitumor agent. In cell line studies, it exhibited cytotoxic effects at concentrations of 1, 10, and 100 µM, with IC50 values indicating substantial inhibitory effects on tumor cell proliferation . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antiviral Effects
Thiazolidin derivatives have also been investigated for their antiviral activities. Some compounds in this class have been identified as potential inhibitors of viral replication processes, making them candidates for further development in antiviral therapies .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
- PPARγ Modulation : Some derivatives act as modulators of PPARγ, influencing metabolic pathways relevant to cancer and diabetes .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of thiazolidin derivatives found that certain modifications to the thiazolidin structure significantly enhanced activity against resistant bacterial strains.
- Cytotoxicity Assessment : In a comparative study of various thiazolidin compounds, the compound under review was among those demonstrating the highest cytotoxicity against breast cancer cell lines.
Comparison with Similar Compounds
Key Observations :
- Solubility: The 2-hydroxy-4-nitrophenyl group may reduce solubility in nonpolar environments compared to purely aromatic (e.g., phenyl in ) or methyl-substituted analogs (e.g., ).
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (85% yield via condensation and amide coupling), differing in the use of 2-fluorobenzaldehyde and 2-hydroxy-4-nitroaniline precursors .
Physicochemical Properties
- pKa: The target compound’s phenolic hydroxy group (pKa ~9.5–10, estimated from ) and nitro group (pKa ~1–3) suggest pH-dependent solubility.
- Thermal Stability: The sulfanylidene and oxo groups in the thiazolidinone core likely confer thermal stability up to 200°C, consistent with analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
